Azulene, 4-methyl-7-(1-methylethyl)-
Description
Azulene, 4-methyl-7-(1-methylethyl)- (CAS: 489-84-9) is a substituted azulene derivative with a molecular formula of C₁₅H₁₈ and a molecular weight of 198.30 g/mol . Key physicochemical properties include:
- XLogP3: 4.8 (indicating high lipophilicity)
- Boiling Point: 242.6±7.0 °C (predicted)
- Density: 1.016±0.06 g/cm³ .
The compound features a nonbenzenoid aromatic azulene core substituted with a methyl group at position 4 and an isopropyl group at position 5. This substitution pattern influences its electronic and steric properties, distinguishing it from simpler azulene derivatives like guaiazulene (1,4-dimethyl-7-isopropylazulene) and 4,7-dimethylazulene .
Properties
CAS No. |
13853-99-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C14H16/c1-10(2)12-8-7-11(3)14-6-4-5-13(14)9-12/h4-10H,1-3H3 |
InChI Key |
OHJGXPGLNASSEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C2C1=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azulene, 4-methyl-7-(1-methylethyl)-, typically involves the alkylation of azulene. One common method is the Friedel-Crafts alkylation, where azulene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of azulene, 4-methyl-7-(1-methylethyl)-, can be achieved through a similar alkylation process but optimized for larger quantities. This involves continuous flow reactors and more efficient catalysts to ensure high yield and purity. The process is carefully monitored to maintain the desired reaction conditions and to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Azulene, 4-methyl-7-(1-methylethyl)-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with halogens or nitrating agents to form halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Hydrogenated azulene derivatives.
Substitution: Halogenated or nitrated azulene derivatives.
Scientific Research Applications
Azulene, 4-methyl-7-(1-methylethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Investigated for its anti-inflammatory and antimicrobial properties. It is used in formulations for treating skin conditions and infections.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in cosmetics for its soothing properties and in materials science for its unique optical properties, making it useful in dyes and pigments.
Mechanism of Action
The mechanism by which azulene, 4-methyl-7-(1-methylethyl)-, exerts its effects involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) by modulating the activity of macrophages.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.
Antioxidant Action: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Azulene Derivatives
Structural Analogs and Substituent Effects
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Chromatographic Behavior
Azulene derivatives exhibit superior chromatographic resolution compared to benzene analogs due to their dipole moment (~1 Debye) and planar structure. For example:
Table 2: Enantioseparation Performance (α Values)
| Compound Type | Chiralcel-OD-H (α) | Lux Cellulose 2 (α) |
|---|---|---|
| Azulene Diols | 3.98 | 1.32 |
| Benzene Diols | 1.33 | 1.09 |
Source: Comparative study using HPLC with cellulose-based stationary phases
Mechanistic Insight : The azulene dipole enhances diastereomeric interactions with chiral stationary phases, improving resolution over benzene analogs .
Electronic and Optical Properties
- HOMO-LUMO Gaps: Substitution at the 4- and 7-positions modulates electronic transitions. For instance, diphenylaniline-substituted azulenes (e.g., 2,6-diphenylaniline-azulene) exhibit red-shifted absorption bands (500–600 nm) due to extended π-conjugation, whereas 4-methyl-7-(1-methylethyl)- lacks such donor groups, limiting its visible-region absorption .
- Electrochemical Behavior : Azulene derivatives with electron-withdrawing groups (e.g., chloro, ester) show reversible redox behavior, making them candidates for modified electrodes. However, alkyl-substituted derivatives like 4-methyl-7-(1-methylethyl)- are less electrochemically active .
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Azulene, 4-methyl-7-(1-methylethyl)-, and what analytical methods validate its purity?
- Methodology : Catalytic hydrogenation of aromatic precursors is a common method, but optimization requires monitoring reaction conditions (e.g., temperature, catalyst loading) via GC-MS or HPLC. Validate purity using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structural confirmation, compare experimental IR spectra with computational simulations (e.g., DFT) .
- Data Consideration : Track byproducts (e.g., isomers) using retention time alignment in chromatography.
Q. How does the stability of Azulene, 4-methyl-7-(1-methylethyl)- vary under ambient vs. controlled storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~610 nm, characteristic of azulene chromophores). Use LC-MS to identify degradation products .
- Key Metrics : Half-life calculations under different conditions inform storage protocols.
Q. What spectroscopic techniques are most effective for quantifying Azulene, 4-methyl-7-(1-methylethyl)- in complex matrices (e.g., plant extracts)?
- Methodology : Employ GC-MS with non-polar columns (e.g., DB-5) for volatile derivatives or HPLC-PDA for polar matrices. Calibrate using internal standards (e.g., deuterated analogs) to mitigate matrix effects. Cross-validate with NMR for absolute quantification .
Advanced Research Questions
Q. How do solvent polarity and substituent effects influence the photophysical properties of Azulene, 4-methyl-7-(1-methylethyl)-?
- Methodology : Perform solvatochromic studies in solvents of varying polarity (e.g., cyclohexane, ethanol, DMSO). Measure absorbance/fluorescence spectra and correlate with Kamlet-Taft parameters (π*, α, β). Computational modeling (TD-DFT) can predict excited-state behavior .
- Example Data :
| Solvent | λmax (nm) | Fluorescence Quantum Yield |
|---|---|---|
| Hexane | 605 | 0.12 |
| Acetone | 620 | 0.08 |
| Methanol | 615 | 0.05 |
Q. What mechanistic insights explain contradictory reports on the anti-inflammatory vs. pro-oxidant effects of azulene derivatives?
- Methodology : Conduct comparative studies with structural analogs (e.g., guaiazulene, chamazulene) under controlled redox conditions. Use ESR spectroscopy to detect radical scavenging activity and ROS generation. Validate in vitro models (e.g., keratinocyte assays) with and without UV exposure .
- Critical Factors : Substituent positioning (e.g., methyl/isopropyl groups) modulates electron density, affecting redox potential .
Q. How can computational chemistry guide the design of azulene-based ligands for metal ion recognition?
- Methodology : Perform molecular docking and MD simulations to predict binding affinities with target ions (e.g., Cu²⁺, Fe³⁺). Synthesize azulene-oxazolone hybrids and validate ion selectivity via UV-Vis titration and Job’s plot analysis .
Q. What experimental designs address discrepancies in reported cytotoxicity data for azulene derivatives in cancer cell lines?
- Methodology : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin). Use multi-omics approaches (transcriptomics/proteomics) to identify off-target effects. Replicate studies across independent labs to assess reproducibility .
Methodological Considerations for Data Reliability
Q. How should researchers handle uncertainties in physicochemical property predictions (e.g., logP, pKa) for azulene derivatives?
- Methodology : Compare predictions from multiple software (e.g., ACD/Labs, ChemAxon) with experimental data (e.g., shake-flask logP). Validate pKa via potentiometric titration in aprotic solvents. Disclose computational parameters (e.g., DFT functionals) to ensure transparency .
Q. What strategies mitigate photodecomposition artifacts in azulene-based photoprotection studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
